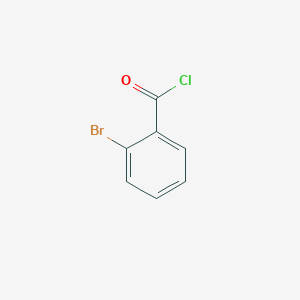

2-Bromobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCKTGCKFJDGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221776 | |

| Record name | Benzoyl chloride, o-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-66-7 | |

| Record name | 2-Bromobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, o-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, o-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL7RD3BBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromobenzoyl chloride (CAS No: 7154-66-7), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data on its physical characteristics, outlines standardized experimental protocols for their determination, and illustrates the logical relationships between these properties.

Core Physical and Chemical Properties

This compound is a substituted aromatic acyl chloride. Its reactivity and physical state are dictated by the interplay of the electron-withdrawing bromo and acyl chloride groups on the benzene (B151609) ring. It typically appears as a clear, colorless to light yellow liquid or a low-melting solid.[1][2] It is classified as a corrosive substance and is sensitive to moisture, hydrolyzing to 2-bromobenzoic acid.[3]

Data Presentation: Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| CAS Number | 7154-66-7[3][4][5] |

| Molecular Formula | C₇H₄BrClO[3][4][5] |

| Molecular Weight | 219.46 g/mol [3][4][5] |

| Appearance | Clear colorless to light yellow liquid/low-melting solid[1][2] |

| Melting Point | 8-11 °C[3] |

| Boiling Point | 245 °C (at 760 mmHg)[3] |

| 116-118 °C (at 17 mmHg) | |

| Density | 1.679 g/mL at 25 °C[3] |

| Refractive Index | 1.597 (n20/D)[3] |

| Flash Point | >112 °C (>233.6 °F) |

| Solubility | Soluble in chloroform (B151607) and methanol; reacts with protic solvents.[3] |

| Storage | Store at 2-8°C under an inert atmosphere. |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid or low-melting point compounds like this compound.

Melting Point Determination

The melting point of a low-melting solid like this compound is determined to assess its purity. A pure substance exhibits a sharp melting point range.

Methodology: Capillary Method [6][7]

-

Sample Preparation: A small amount of the solid-phase this compound is introduced into a thin-walled glass capillary tube, which is then sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.[8]

-

Apparatus: A calibrated melting point apparatus with a heated metal block and a viewing lens is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal transforms into a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. It is a crucial indicator of volatility and purity.

Methodology: Thiele Tube Method [1]

-

Setup: A small quantity (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. Convection currents will ensure uniform temperature distribution.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Density is the mass per unit volume and is a fundamental physical property used for substance identification and quality control.

Methodology: Pycnometry [9][10]

-

Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed (m₁).

-

Sample Filling: The pycnometer is filled with this compound, taking care to avoid air bubbles. The flask is stoppered, and any excess liquid is wiped from the exterior.

-

Equilibration and Weighing: The filled pycnometer is allowed to equilibrate to a constant, known temperature (e.g., 25°C) in a water bath. It is then removed, dried, and weighed again (m₂).

-

Calculation: The mass of the liquid is calculated (m₂ - m₁). The density (ρ) is then determined by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁)/V.

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is highly characteristic of a pure compound.

Methodology: Abbe Refractometer [11]

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer. The prisms are then closed and locked.

-

Measurement: The instrument's light source is switched on. While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are separated by a sharp, distinct line. If a colored band is visible, the compensator dial is adjusted to eliminate it.

-

Reading: The crosshairs are centered on the borderline, and the refractive index value is read from the instrument's scale. The temperature (typically 20°C) is also recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The fundamental molecular structure of this compound dictates its macroscopic physical properties. The molecular formula determines the molecular weight, which in turn influences intermolecular forces (van der Waals forces). These forces, along with molecular polarity and the ability to pack into a crystal lattice, directly affect properties like melting point, boiling point, and density.

Caption: Logical flow from fundamental molecular characteristics to key physical properties of this compound.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. This compound | 7154-66-7 [chemicalbook.com]

- 4. This compound | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. calnesis.com [calnesis.com]

- 11. scribd.com [scribd.com]

2-Bromobenzoyl chloride molecular weight and formula

An In-depth Technical Guide on 2-Bromobenzoyl Chloride

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a key building block in organic synthesis.

Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity makes it a versatile reagent in the synthesis of various pharmaceutical intermediates and other complex organic molecules.

Core Data

The fundamental molecular properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2][3][4] |

| Linear Formula | BrC₆H₄COCl | |

| CAS Number | 7154-66-7 | [2] |

Structural and Logical Relationships

The interplay between the chemical's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry.

This guide is intended for an audience with a technical background in chemistry and drug development. The experimental protocols and signaling pathways mentioned are for illustrative purposes and should be supplemented with detailed literature review and laboratory safety protocols.

References

Spectroscopic Profile of 2-Bromobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromobenzoyl chloride. Due to the limited availability of publicly accessible, detailed spectral assignments, this document combines reported data with predicted values based on the analysis of structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in synthetic and developmental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | ~ 7-8 |

| H-4 | 7.3 - 7.5 | t | ~ 7-8 |

| H-5 | 7.5 - 7.7 | t | ~ 7-8 |

| H-6 | 7.9 - 8.1 | d | ~ 7-8 |

Note: The predicted chemical shifts are based on the analysis of similar substituted benzoyl chlorides and brominated aromatic compounds. The ortho-position of the bromine atom and the carbonyl chloride group significantly influences the electronic environment of the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 133 - 136 |

| C-2 | 120 - 123 |

| C-3 | 134 - 137 |

| C-4 | 127 - 130 |

| C-5 | 131 - 134 |

| C-6 | 130 - 133 |

Note: The chemical shifts are predicted based on established principles of ¹³C NMR spectroscopy and data from analogous compounds.

Table 3: IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (acid chloride) | 1770 - 1815 | Strong |

| C=C Stretch (aromatic) | 1550 - 1600 | Medium to Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-Br Stretch | 500 - 650 | Medium to Strong |

| C-Cl Stretch | 650 - 800 | Medium to Strong |

Note: The carbonyl (C=O) absorption in acyl chlorides is typically at a higher wavenumber compared to other carbonyl compounds due to the inductive effect of the chlorine atom.

Table 4: Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 218/220 | Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). |

| [M-Cl]⁺ | 183/185 | Loss of a chlorine radical. The isotopic pattern for bromine will be present.[1] |

| [M-COCl]⁺ | 155/157 | Loss of the benzoyl chloride group. The isotopic pattern for bromine will be present. |

| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |

| C₄H₂⁺ | 50 | A common fragment in the mass spectra of aromatic compounds.[1] |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a typical spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A significantly larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

Use a typical spectral width of 0-200 ppm.

-

Reference the spectrum to the solvent peak of CDCl₃ at δ = 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid.

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the diamond crystal of an ATR accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (KBr/NaCl plates or ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source via the GC.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromobenzoyl chloride. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate in academic and industrial research, particularly in the field of drug development.

Introduction

This compound is a key building block in organic synthesis, utilized in the preparation of a wide array of pharmaceutical compounds and other fine chemicals. Its reactivity is centered around the acyl chloride functional group, while the bromo-substituted aromatic ring offers a site for further chemical modification. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this reagent and its subsequent products. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.

Predicted ¹H NMR Spectral Data

Due to the scarcity of publicly available, fully assigned experimental ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on established principles of NMR spectroscopy for ortho-disubstituted benzene (B151609) rings, taking into account the electronic effects of the bromo and benzoyl chloride substituents. The aromatic protons are designated as H-3, H-4, H-5, and H-6, starting from the carbon adjacent to the benzoyl chloride group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~ 7.95 | Doublet of doublets (dd) | Jortho ≈ 7.8, Jmeta ≈ 1.5 |

| H-4 | ~ 7.50 | Triplet of doublets (td) | Jortho ≈ 7.6, Jmeta ≈ 1.5 |

| H-5 | ~ 7.40 | Triplet of doublets (td) | Jortho ≈ 7.6, Jortho ≈ 7.8 |

| H-6 | ~ 7.70 | Doublet of doublets (dd) | Jortho ≈ 7.6, Jmeta ≈ 1.8 |

Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and are expected in a deuterated chloroform (B151607) (CDCl₃) solvent. Actual experimental values may vary slightly.

Spectral Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). As an ortho-disubstituted benzene ring with two different substituents, all four aromatic protons are chemically non-equivalent, leading to four distinct signals.[1][2]

The electron-withdrawing nature of both the bromo and the benzoyl chloride groups deshields the aromatic protons, shifting their signals downfield compared to benzene (δ 7.36 ppm). The proton adjacent to the strongly electron-withdrawing benzoyl chloride group (H-3) is anticipated to be the most downfield.

The splitting pattern arises from spin-spin coupling between adjacent protons. Ortho-coupling (³JH-H) between protons on adjacent carbons is typically in the range of 7-10 Hz.[3] Meta-coupling (⁴JH-H) between protons separated by two carbons is much smaller, around 2-3 Hz.[3]

The logical relationship and coupling interactions between the aromatic protons are illustrated in the diagram below.

Caption: Coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Due to the reactive nature of acyl chlorides, all glassware must be thoroughly dried in an oven and cooled in a desiccator prior to use to prevent hydrolysis.

-

In a dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and has a minimal residual proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Number of Scans | 16-64 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm (-2 to 14 ppm) |

| Pulse Width | 90° |

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

The workflow for acquiring and processing the ¹H NMR spectrum is depicted below.

Caption: ¹H NMR experimental and data processing workflow.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The predicted spectrum, characterized by four distinct signals in the aromatic region with complex ortho and meta couplings, serves as a reliable guide for researchers. By following the detailed experimental protocol, scientists and drug development professionals can confidently acquire and interpret the ¹H NMR spectrum of this versatile reagent, ensuring the integrity of their synthetic endeavors.

References

13C NMR Characterization of 2-Bromobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Bromobenzoyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted 13C NMR data, a common and valuable tool in modern chemical analysis, alongside established experimental protocols for acyl chlorides.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted to provide a reference for its characterization. The predicted data is summarized in the table below. These values are calculated based on established computational models and provide a reliable estimate of the expected experimental chemical shifts.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | Carbonyl Carbon | 167.5 |

| C-Cl | Carbon attached to Chlorine | 134.8 |

| C-Br | Carbon attached to Bromine | 122.1 |

| C-H (ortho) | Aromatic CH ortho to C-Br | 135.2 |

| C-H (meta) | Aromatic CH meta to C-Br | 128.0 |

| C-H (para) | Aromatic CH para to C-Br | 132.5 |

| C-H (ortho) | Aromatic CH ortho to C(O)Cl | 130.4 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound, based on standard laboratory procedures for reactive acyl chlorides.

1. Sample Preparation:

-

Safety Precautions: this compound is corrosive and moisture-sensitive. All handling should be performed in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvent Selection: A dry, deuterated aprotic solvent is crucial to prevent hydrolysis of the acyl chloride. Deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂) are suitable choices.

-

Procedure:

-

Ensure the NMR tube and all glassware are thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

In the fume hood, carefully transfer approximately 50-100 mg of this compound into the dry NMR tube.

-

Using a dry syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the NMR tube securely and gently agitate to dissolve the sample completely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Parameters:

-

Nucleus: 13C

-

Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).

-

Solvent Lock: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Temperature: Room temperature (e.g., 298 K).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C and the presence of quaternary carbons, a significant number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction to ensure a flat baseline.

Visualization of 13C NMR Signal Assignment

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their predicted 13C NMR signals.

Caption: Molecular structure and predicted 13C NMR signal assignments for this compound.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Bromobenzoyl Chloride

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FT-IR) spectrum of 2-Bromobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic vibrational modes, presents quantitative spectral data, and outlines the experimental protocol for acquiring the spectrum.

Introduction

This compound (C₇H₄BrClO) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is largely governed by the benzoyl chloride moiety, while the bromo-substituent provides a site for further functionalization. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds, providing a unique fingerprint based on the vibrational frequencies of its functional groups. This guide delves into the interpretation of the IR spectrum of this compound, offering a detailed look at its key spectral features.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of liquid samples like this compound requires careful sample preparation and instrument setup. The following protocol outlines a standard procedure for obtaining a transmission spectrum.

Objective: To obtain a clear and reproducible FT-IR spectrum of neat this compound.

Materials:

-

This compound (liquid)

-

FT-IR Spectrometer

-

Demountable transmission cell with IR-transparent windows (e.g., NaCl or KBr plates)

-

Pasteur pipette

-

Acetone or another suitable volatile solvent for cleaning

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]

-

-

Background Spectrum Acquisition:

-

Place the clean, empty transmission cell in the sample holder.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

-

-

Sample Preparation (Thin Film Method):

-

Using a Pasteur pipette, place a single drop of this compound onto the center of one of the salt plates.[2][3]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[2][3][4] Avoid introducing air bubbles.

-

Place the "sandwich" of plates into the sample holder.[2]

-

-

Sample Spectrum Acquisition:

-

Place the sample holder with the prepared cell into the spectrometer's sample compartment.

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans can be co-added and averaged.[1]

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning:

-

Disassemble the cell and thoroughly clean the salt plates with a suitable solvent like acetone.[2] Dry them completely with a gentle stream of nitrogen or air and store them in a desiccator to prevent fogging.

-

Data Presentation: IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The data presented below is a summary of the significant peaks and their assignments based on a detailed vibrational analysis.[5]

| Observed Frequency (cm⁻¹) (FT-IR) | Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 1780 | 1775 | C=O stretching |

| 1600 | 1595 | C-C stretching (aromatic) |

| 1537 | 1542 | C-C stretching (aromatic) |

| 1466 | 1460 | C-H in-plane bending |

| 1370 | 1375 | C-H in-plane bending |

| 1034 | 1030 | C-H out-of-plane deformation |

| 980 | 975 | C-H out-of-plane deformation |

| Below 1000 | - | C-Br and C-Cl stretching |

Note: The calculated frequencies are based on DFT (B3LYP/6-31G) methods and are scaled to provide a better correlation with the observed experimental frequencies.*[5]

Interpretation of the Spectrum

The IR spectrum of this compound can be divided into several key regions:

-

C=O Stretching Region (1800-1700 cm⁻¹): The most intense and characteristic peak in the spectrum is the carbonyl (C=O) stretch, which appears around 1780 cm⁻¹.[5] This is a hallmark of acyl chlorides.

-

Aromatic C=C Stretching Region (1650-1480 cm⁻¹): Multiple bands are observed in this region, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring. For this compound, these are noted at approximately 1600 cm⁻¹ and 1537 cm⁻¹.[5]

-

C-H Bending and Deformation Region (1500-900 cm⁻¹): This region contains peaks arising from the in-plane and out-of-plane bending of the aromatic C-H bonds. The peaks at 1466 cm⁻¹ and 1370 cm⁻¹ are assigned to in-plane bending, while those at 1034 cm⁻¹ and 980 cm⁻¹ are attributed to out-of-plane deformations.[5]

-

Fingerprint Region (Below 1000 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule, including the C-Br and C-Cl stretching vibrations.[5]

Visualizations

The following diagrams illustrate the logical workflow for the analysis of the IR spectrum and the key vibrational modes of this compound.

Caption: Workflow for the FT-IR analysis of this compound.

Caption: Characteristic vibrational modes of this compound.

References

Mass Spectrometry of 2-Bromobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Bromobenzoyl chloride (C₇H₄BrClO), a key reagent in organic synthesis. Understanding its fragmentation behavior is crucial for reaction monitoring, quality control, and the characterization of its derivatives, which are pertinent in medicinal chemistry and drug development. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and contextualizes its application by examining a relevant signaling pathway where its derivatives play a significant role.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a comprehensive analysis can be formulated based on the known fragmentation patterns of acyl halides and the electron ionization (EI) mass spectrum of its isomer, 4-Bromobenzoyl chloride. The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The primary fragmentation pathway for benzoyl chloride and its derivatives under electron ionization is the loss of the chlorine radical to form a stable acylium ion.[1] Subsequent fragmentations involve the loss of carbon monoxide (CO) and further cleavages of the aromatic ring.

The table below summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the fragmentation they represent. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 218, 220, 222 | Molecular ion peak cluster, showing the characteristic isotopic pattern for one bromine and one chlorine atom. The relative intensities will depend on the isotopic abundances. |

| [M-Cl]⁺ | 183, 185 | Base Peak . Loss of a chlorine radical. This forms the stable 2-Bromobenzoyl acylium ion. The 1:1 isotopic pattern for bromine will be prominent. |

| [M-COCl]⁺ | 155, 157 | Loss of the entire chlorocarbonyl radical, resulting in a bromophenyl cation. The 1:1 bromine isotopic pattern will be visible. |

| [C₆H₄]⁺ | 76 | Loss of bromine from the [C₆H₄Br]⁺ fragment. |

| [C₅H₄]⁺ | 64 | Further fragmentation of the aromatic ring. |

Table 1: Predicted Mass Spectrometry Data for this compound under Electron Ionization.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for volatile and semi-volatile compounds.

Sample Preparation

-

Solvent Selection : Use a dry, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[2] Acyl chlorides are moisture-sensitive, so anhydrous conditions are crucial.

-

Concentration : Prepare a dilute solution of this compound at a concentration of approximately 10-100 µg/mL.[3]

-

Vialing : Transfer the solution to a 1.5 mL glass GC autosampler vial.[3] Ensure the vial cap has a PTFE-lined septum to prevent contamination and solvent evaporation.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer : Agilent 5977B MSD (or equivalent).

-

Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of analyte.

-

Injector :

-

Mode : Splitless injection is recommended for achieving low detection limits.[4]

-

Injection Volume : 1 µL.

-

Injector Temperature : 250 °C.

-

-

Oven Program :

-

Initial Temperature : 80 °C, hold for 2 minutes.

-

Ramp : Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final Hold : Hold at 280 °C for 5 minutes.

-

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions :

Visualizations

Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

Relevance in Drug Development: p38 MAP Kinase Inhibition

While this compound is a synthetic building block, its derivatives are of significant interest to drug development professionals. Notably, related structures are used in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors.[6][7] p38 MAP kinases are crucial mediators of the inflammatory response, and their inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[6]

The p38 MAPK signaling pathway is a key cascade that responds to cellular stress and inflammatory signals, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1. Small molecule inhibitors block the ATP-binding site of p38α, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory cascade.

p38 MAPK Signaling Pathway

The following diagram illustrates a simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromobenzoyl chloride safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2-Bromobenzoyl Chloride

For professionals in research, science, and drug development, a thorough understanding of chemical safety is paramount. This guide provides a comprehensive overview of the safety data for this compound, a reactive acyl chloride used in organic synthesis. The following sections detail its hazards, properties, and the necessary protocols for safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is a combustible, corrosive liquid.[1] Key identification and physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 7154-66-7[3][4] |

| EC Number | 230-507-4[3][4] |

| Molecular Formula | C₇H₄BrClO[2] |

| Molecular Weight | 219.46 g/mol [2][4] |

| SMILES String | ClC(=O)c1ccccc1Br |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Liquid |

| Melting Point | 8-10 °C |

| Boiling Point | 245 °C[5] |

| Density | 1.679 g/mL at 25 °C |

| Refractive Index | n20/D 1.597 |

| Flash Point | > 112 °C (> 233.6 °F)[4] |

Hazard Identification and Classification

This chemical is classified as hazardous, causing severe skin burns and eye damage, and may also cause respiratory irritation.[2][6][7] It is also a lachrymator, a substance that causes tearing.[6][8]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

|---|---|

| Skin Corrosion/Irritation | Category 1B[3][6][8] |

| Serious Eye Damage/Eye Irritation | Category 1[6][8] |

| Specific target organ toxicity (single exposure) | Category 3 (Target Organ: Respiratory system)[4][6][8] |

Table 4: Hazard Statements and Precautionary Codes

| Type | Code | Statement |

|---|---|---|

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[2][3][7][9] |

| Hazard Statement | H335 | May cause respiratory irritation.[4] |

| Precautionary | P260, P261 | Do not breathe dust/fume/gas/mist/vapours/spray.[3][7][9] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][7][9] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][9] |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][9] |

| Precautionary | P405 | Store locked up.[3][7][9] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3][10] |

Experimental and Safety Protocols

The following protocols are standard safety and emergency procedures derived from Safety Data Sheets. They are not research-specific experimental methodologies but are critical for ensuring laboratory safety.

First Aid Measures

-

Eye Contact : Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[6][8][10] Ensure complete irrigation by occasionally lifting the upper and lower lids.[10] Remove contact lenses if present and easy to do, and continue rinsing.[3][6][8] Seek immediate medical attention from an ophthalmologist.[6]

-

Skin Contact : Take off immediately all contaminated clothing.[3] Rinse the skin with plenty of water or use a safety shower.[10] Wash the affected area with soap and plenty of water.[3] Seek immediate medical advice.[7] Contaminated clothing must be washed before reuse.[3][6][10]

-

Inhalation : Remove the victim to fresh air and keep them comfortable for breathing.[3][6][10] If breathing is difficult, give oxygen.[3] If the person is not breathing, provide artificial respiration, but do not use the mouth-to-mouth method if the substance was inhaled.[8] Call a physician or POISON CENTER immediately.[6]

-

Ingestion : Rinse the mouth with water.[3] Do NOT induce vomiting.[3][6][8][10] Give the casualty as much water as they can comfortably drink.[10] Never give anything by mouth to an unconscious person.[3] Urgent hospital treatment is likely needed; transport to a hospital or doctor without delay.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or sand.[3][10][11] A water spray or fog should only be used for large fires.[10]

-

Unsuitable Extinguishing Media : Do not use water directly, as the substance reacts with water.[1][11]

-

Specific Hazards : The substance is combustible and presents a slight fire hazard when exposed to heat or flame.[1][10] Heating may cause containers to rupture violently.[10] Combustion can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, hydrogen chloride, and phosgene.[1][6][8]

-

Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3][8]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area and move upwind from the spill.[1][3] Avoid breathing vapors and ensure adequate ventilation.[3][10] Avoid all personal contact by wearing appropriate protective equipment.[10]

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[3]

-

Containment and Cleaning : Contain the spill using sand, earth, or other inert absorbent material.[10] Collect the material into a suitable, labeled container for disposal.[3][10] Do not expose the spilled material to water.[6][8]

Visualization of Safe Handling Workflow

Proper handling is crucial to minimize exposure risks. The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][8][10] Eyewash stations and safety showers must be located close to the workstation.[8][11]

-

Personal Protective Equipment (PPE) :

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face | Tightly fitting safety goggles or a face shield.[3][9] Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |

| Skin | Chemical-resistant, impervious gloves.[3] Protective work clothing.[7][9] Fire/flame resistant clothing may be necessary.[3] |

| Respiratory | If vapors are generated or exposure limits are exceeded, use a full-face respirator with a suitable filter (e.g., type ABEK EN14387).[3] |

Stability and Reactivity

-

Reactivity : This product reacts with water, liberating toxic hydrogen chloride gas.[6][8] It may also react with metals to produce highly flammable hydrogen gas.[10]

-

Chemical Stability : The product is stable under standard ambient conditions (room temperature). However, it is sensitive to moisture.[9][12]

-

Incompatible Materials : Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[6][8][9][11][12] Do not store in aluminum or galvanized containers.[1]

-

Hazardous Decomposition Products : Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, hydrogen halides, and phosgene.[8][11]

Storage and Disposal

-

Storage Conditions : Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3][9][10] Keep away from incompatible materials and foodstuff containers.[10] Storage under an inert gas atmosphere is recommended, and some suppliers advise refrigeration (2-8°C).[9][11][12] The storage area should be locked up.[3][6][10]

-

Disposal : Disposal of this compound and its containers must be done through an authorized hazardous waste collection point.[3][10] All local, regional, and national regulations for hazardous waste disposal must be followed.[6][8]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-ブロモベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. fishersci.ca [fishersci.ca]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

- 9. ww.chemblink.com [ww.chemblink.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information and standardized protocols for the safe handling and storage of 2-Bromobenzoyl chloride (CAS No. 7154-66-7). Adherence to these guidelines is critical to ensure personnel safety, maintain chemical integrity, and promote reproducible experimental outcomes. This compound is a corrosive, water-reactive, and lachrymatory chemical that requires stringent safety measures in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄BrClO[1][2][3] |

| Molecular Weight | 219.46 g/mol [1][3] |

| Appearance | Clear colorless to yellow to orange liquid[4] |

| Boiling Point | 245 °C (lit.)[5] |

| Melting Point | 8-10 °C (lit.)[5] |

| Density | 1.679 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.597 (lit.)[5] |

| Flash Point | >112 °C (>233.6 °F)[5] |

Hazard Identification and Safety Precautions

This compound presents multiple hazards that necessitate robust safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][6][7][8] It is also toxic if inhaled and may cause respiratory irritation.[6] As a lachrymator, it can cause tearing.[6] A critical hazard is its reactivity with water, which liberates toxic gases.[6][9]

Summary of GHS Hazard Statements:

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield.[10] |

| Skin Protection | Chemical-resistant gloves (nitrile rubber is a good choice), a flame-resistant lab coat, and closed-toe shoes.[7][11] An apron may also be required for handling larger quantities.[12] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[12][13] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[9][14] |

Engineering controls are the primary line of defense to minimize exposure.

| Control | Specification |

| Ventilation | All handling of this compound should be conducted in a certified chemical fume hood to control vapors.[12][13] |

| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11][12] |

Storage and Stability

Proper storage is crucial to maintain the quality of this compound and prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, well-ventilated place, away from heat sources.[13][15] Refrigeration at 2-8°C is recommended.[5] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to prevent reaction with moisture.[16][17][18] |

| Container | Keep the container tightly sealed.[7][16] Use original packaging or a compatible container. Avoid aluminum or galvanized containers.[13] |

| Incompatibilities | Store away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[6][9][14][17] |

The primary degradation pathway for this compound is hydrolysis upon contact with moisture, which forms 2-bromobenzoic acid and hydrochloric acid.[16][17] Elevated temperatures can accelerate this decomposition.[17]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and conducted with all necessary safety precautions.

This protocol outlines the safe transfer of this compound from a larger storage bottle to a smaller vessel for immediate use.

Caption: Workflow for aliquoting this compound.

This protocol describes a general procedure for using this compound in a chemical reaction and the subsequent safe quenching of any unreacted material.

Caption: General workflow for reaction and quenching.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Caption: Decision-making flowchart for spill response.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][9] Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations.[6][7] Do not dispose of down the drain.[19] Unused or expired material should be disposed of through an approved hazardous waste disposal facility.[12]

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not a substitute for a thorough risk assessment for specific experimental procedures. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before working with this chemical.

References

- 1. This compound | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound 98 7154-66-7 [sigmaaldrich.com]

- 6. fishersci.ca [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. This compound, 98% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. download.basf.com [download.basf.com]

- 11. flinnsci.com [flinnsci.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. alltracon.com [alltracon.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-Bromobenzoyl Chloride with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromobenzoyl chloride with water. This acyl chloride is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding its hydrolytic stability and reaction kinetics is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the quality of synthetic intermediates and final products. This document details the reaction mechanism, kinetic data, experimental protocols for monitoring the reaction, and the properties of the resulting product.

Introduction

This compound (C₇H₄BrClO) is a highly reactive derivative of carboxylic acid, characterized by the electrophilic nature of its carbonyl carbon. This high reactivity makes it an excellent acylating agent but also renders it susceptible to hydrolysis, even by atmospheric moisture. The reaction with water leads to the formation of 2-bromobenzoic acid and hydrochloric acid. This hydrolysis is often an undesirable side reaction in many synthetic applications, leading to reduced yields and the need for stringent anhydrous conditions.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically vigorous and exothermic.

The mechanism of hydrolysis for benzoyl chlorides can vary depending on the solvent and the substituents on the aromatic ring, generally following either a bimolecular S(_N)2-like pathway or a unimolecular S(_N)1-like pathway involving an acylium ion intermediate. For benzoyl chlorides in aqueous media, the reaction often exhibits characteristics of a bimolecular pathway.

Quantitative Kinetic Data

For comparison, the hydrolysis of benzoyl chloride in various solvent systems has been studied. For instance, in a 95% ethanol-water mixture, the hydrolysis rate constant has been reported, demonstrating the competing alcoholysis and hydrolysis reactions. The hydrolysis of benzoyl chloride is rapid, with a reported half-life of less than 0.25 minutes at 25°C in water.

| Compound | Solvent | Rate Constant (k) | Temperature (°C) | Reference |

| Benzoyl Chloride | Water | > 2.77 min⁻¹ | 25 | |

| Benzoyl Chloride | 95% Ethanol | 0.00949 min⁻¹ (hydrolysis) | 25 | N/A |

Note: The table above provides data for the parent benzoyl chloride as a reference. Specific kinetic parameters for this compound would need to be determined experimentally.

Experimental Protocols

To quantitatively assess the reactivity of this compound with water, its rate of hydrolysis can be monitored using various analytical techniques. Below are detailed methodologies for key experiments.

Determination of Hydrolysis Rate by Conductimetry

This method is based on the principle that the hydrolysis of this compound produces hydrochloric acid, which increases the conductivity of the solution.

Materials and Equipment:

-

This compound (high purity)

-

Deionized water

-

Acetone (ACS grade, anhydrous)

-

Conductivity meter with a probe

-

Thermostated water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone. The concentration should be chosen such that the final concentration in the reaction mixture is suitable for monitoring.

-

In a thermostated reaction vessel, place a known volume of a water-acetone mixture (a ratio that allows for solubility and a measurable reaction rate, e.g., 90:10 water:acetone).

-

Immerse the conductivity probe in the solution and allow the temperature to equilibrate.

-

Start the magnetic stirrer to ensure uniform mixing.

-

At time t=0, inject a small, known volume of the this compound stock solution into the reaction vessel and start the stopwatch simultaneously.

-

Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

-

The first-order rate constant (k) can be determined by plotting ln(G(∞) - G(_t)) versus time, where G(_t) is the conductance at time t, and G(∞) is the final conductance.

Monitoring Hydrolysis by UV-Vis Spectrophotometry

This method can be employed if there is a significant difference in the UV-Vis absorbance spectra of this compound and its hydrolysis product, 2-bromobenzoic acid.

Materials and Equipment:

-

This compound

-

Deionized water

-

Spectrophotometer-grade solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a thermostated cuvette holder

-

Quartz cuvettes

-

Micropipettes

-

Stopwatch

Procedure:

-

Determine the UV-Vis spectra of this compound and 2-bromobenzoic acid in the chosen solvent to identify a suitable wavelength for monitoring the reaction, ideally where the reactant absorbs strongly and the product absorbs weakly, or vice versa.

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Place a known volume of the solvent and water in a quartz cuvette and place it in the thermostated cell holder of the spectrophotometer.

-

At time t=0, inject a small, known volume of the this compound solution into the cuvette, mix quickly, and start recording the absorbance at the chosen wavelength at regular time intervals.

-

The reaction progress can be followed by the change in absorbance over time. The rate constant can be calculated from the Beer-Lambert law and the integrated rate law for a first-order reaction.

Products of Hydrolysis

The primary and expected product of the complete hydrolysis of this compound is 2-bromobenzoic acid. The reaction also produces an equimolar amount of hydrogen chloride.

Reaction:

C₇H₄BrClO + H₂O → C₇H₅BrO₂ + HCl

The yield of 2-bromobenzoic acid from this reaction is typically high, assuming the reaction goes to completion and side reactions are minimized. In preparative syntheses where this compound is hydrolyzed to 2-bromobenzoic acid, yields are generally expected to be quantitative. For instance, syntheses of substituted benzoic acids from their corresponding benzoyl chlorides via hydrolysis report high yields.

| Reactant | Product | Typical Yield |

| This compound | 2-Bromobenzoic acid | >95% (expected) |

Mandatory Visualizations

Reaction Pathway

Theoretical properties of 2-Bromobenzoyl chloride

An In-depth Technical Guide on the Theoretical Properties of 2-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₄BrClO) is a significant intermediate in organic synthesis, valued for its utility in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, stemming from the presence of the acyl chloride functional group, allows for the facile introduction of the 2-bromobenzoyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectral data, reactivity profile, and relevant experimental procedures. The information is presented to support researchers and professionals in the effective and safe application of this versatile reagent.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][3][4] |

| CAS Number | 7154-66-7 | [3][4] |

| EC Number | 230-507-4 | [4] |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Density | 1.679 g/mL at 25 °C | [4] |

| Melting Point | 8-10 °C | [4] |

| Boiling Point | 245 °C | [4] |

| Flash Point | >112 °C | [4] |

| Refractive Index (n20/D) | 1.597 | [4] |

| Solubility | Reacts with water and alcohols. | [6][7] |

Spectral Data

The following tables provide predicted and reported spectral data for this compound, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data based on structurally analogous compounds.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data [8]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | ~8-9 |

| H-4 | 7.4 - 7.6 | dd | ~8-9, ~2-3 |

| H-6 | 7.8 - 8.0 | d | ~2-3 |

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data [8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 120 - 125 |

| C-2 | 148 - 152 |

| C-3 | 118 - 122 |

| C-4 | 138 - 142 |

| C-5 | 115 - 120 |

| C-6 | 135 - 140 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (acid chloride) | 1780 - 1820 (strong) |

| C-Cl | 600 - 800 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1400 - 1600 |

Mass Spectrometry (MS)

Table 2.3.1: Predicted Mass Spectrometry Fragmentation [8]

| m/z | Interpretation |

| 218/220/222 | Molecular ion peak [M]⁺, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) |

| 183/185 | Loss of Chlorine radical [M-Cl]⁺. Isotopic pattern for Bromine will be present. |

| 155/157 | Loss of COCl group [M-COCl]⁺. Isotopic pattern for Bromine will be present. |

Reactivity and Stability

This compound is a reactive compound, primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group.[7] It is sensitive to moisture and reacts with water to form 2-bromobenzoic acid.[6][7] It is also incompatible with strong bases, alcohols, and strong oxidizing agents.[6][9] The compound is considered stable under recommended storage conditions (refrigerated, under an inert atmosphere).[4][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Protocol using Thionyl Chloride:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-bromobenzoic acid.

-

Reaction: Add an excess of thionyl chloride (SOCl₂) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Reaction with Nucleophiles: Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-bromobenzamides.[10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.[10][12]

General Protocol for Amidation:

-

Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) in a flask under an inert atmosphere.

-

Addition: Cool the solution to 0 °C and slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthetic Workflow for this compound

References

- 1. This compound | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(7154-66-7) IR Spectrum [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-溴苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.ca [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Bromobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzoyl chloride, a pivotal chemical intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, key synthetic applications, and its role as a precursor in the development of pharmacologically active compounds.

Chemical Identity and Synonyms

This compound is an acyl chloride derivative of benzoic acid. For clarity and comprehensive database searching, a variety of synonyms and identifiers are utilized in scientific literature and chemical catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 7154-66-7[1] |

| Molecular Formula | C₇H₄BrClO[1] |

| Molecular Weight | 219.46 g/mol [1] |

| InChI | InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H[1] |

| InChIKey | NZCKTGCKFJDGFD-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C(=C1)C(=O)Cl)Br[1] |

| EC Number | 230-507-4 |

| Beilstein Registry Number | 508506 |

| PubChem CID | 23542[1] |

| Common Synonyms | o-Bromobenzoyl chloride, Benzoyl chloride, 2-bromo-[1] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound, facilitating its identification and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Density | 1.679 g/mL at 25 °C | [3] |

| Melting Point | 8-10 °C | [3] |

| Boiling Point | 245 °C | [3] |

| Flash Point | >112 °C (>233.6 °F) | [4] |

| Refractive Index (n20/D) | 1.597 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons (multiplet, 4H) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (~165-170 ppm), C-Br carbon |

| FT-IR (cm⁻¹) | C=O stretch (~1770-1800), Aromatic C-H stretch (~3050-3100), C-Cl stretch (~750-850), C-Br stretch (~650) |

| Mass Spec (m/z) | Molecular ion peaks [M]⁺ and [M+2]⁺ due to bromine isotopes, fragments corresponding to the benzoyl cation and loss of Cl and Br |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized in acylation reactions to introduce the 2-bromobenzoyl moiety. Its applications are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Amide Synthesis (Schotten-Baumann Reaction)

The reaction of this compound with primary or secondary amines is a fundamental method for the formation of N-substituted-2-bromobenzamides. These amides are often precursors to more complex heterocyclic structures.

This protocol details the synthesis of 2-Bromo-N-phenylbenzamide from this compound and aniline (B41778).[5]

Materials:

-

This compound

-

Aniline

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the flask with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-N-phenylbenzamide.[5]

Caption: Workflow for the synthesis of 2-Bromo-N-phenylbenzamide.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of biaryl ketones.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, with or without water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 1-5 mol%), and base (2-3 eq).

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-